molecular formula C20H19N5O3 B2890608 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 894993-37-4

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2890608
CAS No.: 894993-37-4
M. Wt: 377.404
InChI Key: VCRLKERZQFEYAQ-UHFFFAOYSA-N
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Description

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 2,3-dimethylphenyl group and at position 5 with an acetamide moiety. The acetamide is further functionalized with a furan-2-ylmethyl group. The furan substituent introduces a heteroaromatic ring, which may enhance hydrogen-bonding capacity compared to purely hydrocarbon substituents .

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-3-7-17(14(13)2)25-19-16(10-23-25)20(27)24(12-22-19)11-18(26)21-9-15-6-4-8-28-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRLKERZQFEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the furan-2-ylmethyl acetamide group.

    Cyclization: The initial step involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. This can be achieved using various cyclization agents and conditions, such as the use of strong acids or bases, and heating.

    Functionalization: After the core structure is formed, the next step is to introduce the furan-2-ylmethyl acetamide group. This can be done through nucleophilic substitution reactions, where the appropriate furan derivative is reacted with the pyrazolo[3,4-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrazolo Substituent Acetamide Substituent Key Features
Target Compound ~C₂₂H₂₁N₅O₃ ~415.44 2,3-Dimethylphenyl (Furan-2-yl)methyl Heteroaromatic furan group; potential for increased polarity
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide () C₂₀H₁₃F₄N₅O₂ 431.35 4-Fluorophenyl 2-(Trifluoromethyl)phenyl High halogen content (F); trifluoromethyl enhances metabolic stability
2-[1-(2,3-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide () C₂₁H₁₈FN₅O₂ 391.40 2,3-Dimethylphenyl 4-Fluorophenyl Fluorine increases polarity; methyl groups may improve lipophilicity
2-[1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(4-(trifluoromethyl)phenyl)acetamide () C₂₂H₁₈F₃N₅O₂ 441.40 2,4-Dimethylphenyl 4-(Trifluoromethyl)phenyl Trifluoromethyl enhances electron-withdrawing effects; steric bulk
Key Observations:

Substituent Effects on Polarity :

  • The target compound’s furan-2-ylmethyl group introduces an oxygen atom, increasing polarity compared to fluorophenyl or trifluoromethylphenyl analogs .
  • Trifluoromethyl groups () improve metabolic stability and hydrophobic interactions but reduce solubility .

4-Fluorophenyl () introduces electronegativity, altering charge distribution and binding affinity .

Biological Activity

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule that belongs to the class of pyrazolopyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O4C_{23}H_{21}N_{5}O_{4} with a molecular weight of 431.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC23H21N5O4C_{23}H_{21}N_{5}O_{4}
Molecular Weight431.4 g/mol
CAS Number894992-65-5

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Pyrazole derivatives are known to possess antibacterial and antifungal properties. For instance, a comparative study demonstrated that certain pyrazolo compounds inhibited the growth of Staphylococcus aureus and Candida albicans effectively .

Anti-inflammatory Effects

Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Some studies suggest that pyrazolo derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : They may interact with specific receptors (e.g., estrogen receptors), influencing cellular signaling pathways critical for growth and survival.
  • Oxidative Stress Reduction : Some studies indicate that these compounds exhibit antioxidant properties, which could contribute to their protective effects against cellular damage .

Study on Anticancer Activity

In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity using multicellular spheroid models. The results indicated that the tested compounds significantly reduced tumor growth in vitro compared to controls .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various pyrazolo derivatives against clinical strains of bacteria and fungi. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Q & A

Q. What analytical methods assess compound stability under stress conditions?

  • Methodology:
  • Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation products via UPLC-PDA. Identify major degradants (e.g., oxidation at the furan ring) .
  • pH-Dependent Solubility: Measure solubility in buffers (pH 1.2–6.8) using shake-flask method. Correlate with LogD values .

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